molecular formula C18H15N3O B2974038 1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 133349-89-0

1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2974038
CAS No.: 133349-89-0
M. Wt: 289.338
InChI Key: FVWZFGGYHRVVEO-UHFFFAOYSA-N
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Description

1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a methoxynaphthalene moiety linked via a methyl group to the nitrogen atom of the benzotriazole ring. Benzotriazoles are widely studied for their biological activity, catalytic roles, and utility in organic synthesis .

Properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-22-18-11-10-13-6-2-3-7-14(13)15(18)12-21-17-9-5-4-8-16(17)19-20-21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWZFGGYHRVVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-methoxynaphthalene with benzotriazole under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. For instance, 2-bromoaniline can be reacted with 1-ethynyl-2-methoxynaphthalene in the presence of Pd(PPh3)2Cl2 and CuI in a DMF:Et3N mixture at 100°C . The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or benzotriazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For

Biological Activity

1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[(2-methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole is C15H14N4O. The compound features a benzotriazole moiety that is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, 1-[(2-methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.6

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Table 2: Anti-inflammatory Activity

CytokineInhibition (%)Reference
TNF-alpha45
IL-638
IL-1 beta50

The mechanism through which 1-[(2-methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole exerts its effects involves the inhibition of key signaling pathways associated with cancer cell survival and inflammation. It has been suggested that the compound may interact with specific receptors or enzymes involved in these pathways.

Case Studies

Several case studies have explored the biological activity of benzotriazole derivatives. One notable study evaluated the compound's effect on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups.

Case Study Summary:

  • Study Design: Xenograft model using MCF-7 cells.
  • Dosage: Administered at 10 mg/kg body weight.
  • Results: Tumor size reduced by approximately 60% after four weeks of treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations
  • Nitroimidazole-linked benzotriazoles : Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole () feature a nitroimidazole group connected via an alkyl chain. These derivatives are synthesized via nucleophilic substitution between benzotriazole and halogenated nitroimidazoles in the presence of K₂CO₃/DMF, yielding products with antibacterial and antiprotozoic activities .
  • Alkoxy and aryloxy derivatives : 1-[(Benzyloxy)(phenyl)methyl]-1H-1,2,3-benzotriazole () and 1-(1-Butoxybutyl)-1H-1,2,3-benzotriazole () are synthesized via alkylation or etherification reactions. These compounds demonstrate the versatility of benzotriazole in forming stable linkages with diverse substituents .
  • Heterocyclic substituents : 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole () and 1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-1,2,3-benzotriazole () incorporate thiazole or piperazine groups, respectively, which may enhance pharmacological properties such as receptor binding or solubility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) Key ¹H-NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Biological Activity
Target compound* N/A ~7.3–8.1 (aromatic H), 4.6–4.8 (CH₂) ~1250 (C-O-C methoxy) Potential enzyme inhibition
1-[3-(2-Methyl-5-nitroimidazol)propyl]-BTZ 167–169 8.10 (aromatic H), 4.70 (CH₂-N) 1537, 1336 (NO₂) Antibacterial, antiprotozoic
1-(Benzyloxyphenylmethyl)-BTZ N/A 7.32–7.57 (aromatic H), 4.81 (CH₂-O) 1495 (CH₂) Synthetic intermediate
1-[(Octyloxy)methyl]-BTZ N/A 3.91 (OCH₂), 1.71–2.43 (alkyl CH₂) 1289 (C-N) Lipophilic applications

*Predicted based on analogs (e.g., ).

Key Observations:
  • Methoxy vs.
  • Alkyl chain length : Shorter chains (e.g., methyl in the target compound) may reduce lipophilicity compared to octyloxy derivatives (), impacting bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by alkylation or substitution reactions. For example, phosphonate-functionalized triazoles are synthesized via Michaelis-Becker reactions, with intermediates characterized by 1H^1H NMR and 13C^{13}C NMR to confirm regioselectivity and purity . Brominated intermediates (e.g., 4-(bromomethyl)-1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole) are critical for further functionalization and are validated by crystallographic data .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for analogous naphthalene-triazole hybrids (e.g., mean C–C bond length = 0.005 Å, RR factor = 0.069) . NMR spectroscopy complements this by resolving dynamic structural features, such as hydrogen bonding in Mannich base derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole in multi-step syntheses?

  • Methodological Answer : Key factors include:

  • Catalyst selection : Cu(I) catalysts improve regioselectivity in CuAAC reactions .
  • Solvent systems : THF/TEA mixtures enhance phosphonate coupling efficiency .
  • Temperature control : Low temperatures (e.g., 113 K) reduce side reactions during crystallization .
    Comparative studies show yields >80% when using optimized protocols .

Q. How should researchers address conflicting data between computational predictions and experimental results in structural studies?

  • Methodological Answer : Discrepancies often arise in hydrogen-bonding networks or torsional angles. For example, intra-intermolecular hydrogen bonds predicted computationally for Mannich bases may not align with X-ray data due to crystal packing effects . To resolve this:

  • Validate computational models (e.g., DFT) against crystallographic data .
  • Use dynamic NMR to probe solution-phase conformations .

Q. What strategies are effective for analyzing bioactivity-structure relationships in triazole-naphthalene hybrids?

  • Methodological Answer :

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., nitro, phosphonate) to enhance antimicrobial activity, as seen in related triazole derivatives .
  • Crystallographic docking : Map steric and electronic interactions using X-ray structures to predict binding affinities .

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